molecular formula C23H32N2O2 B11663308 1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B11663308
M. Wt: 368.5 g/mol
InChI Key: PGIUSTBMMXLCJZ-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a tert-butylphenoxy group and a phenylpiperazinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-tert-butylphenol, which is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the phenoxy intermediate.

    Piperazine Addition: The phenoxy intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the phenylpiperazine or phenoxy groups.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions could introduce new functional groups onto the phenoxy or piperazine rings.

Scientific Research Applications

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways. The phenoxy group may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Tert-butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

1-(2-Tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of both the tert-butylphenoxy and phenylpiperazine groups, which may confer distinct pharmacological properties. Its specific combination of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-(2-tert-butylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C23H32N2O2/c1-23(2,3)21-11-7-8-12-22(21)27-18-20(26)17-24-13-15-25(16-14-24)19-9-5-4-6-10-19/h4-12,20,26H,13-18H2,1-3H3

InChI Key

PGIUSTBMMXLCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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